N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide
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Overview
Description
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide is a chemical compound that features a furan ring, a carboxamide group, and a chlorophenyl group connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate.
Nucleophilic Substitution: The intermediate is then reacted with 2-mercaptoethylamine to form N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]amine.
Amidation: Finally, the amine is reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: The compound can be used to study the interaction with various biological targets, including enzymes and receptors.
Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and carboxamide groups could play a crucial role in binding to the active site of the target protein, while the furan ring may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]benzamide: Similar structure but with a benzamide group instead of a furan-2-carboxamide group.
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to benzene or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-5-2-1-4-11(12)10-19-9-7-16-14(17)13-6-3-8-18-13/h1-6,8H,7,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZATQJADPPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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